Prenol-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASUAYTHWZCLXAN-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482648 |

Source

|

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-16-0 |

Source

|

| Record name | Prenol-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Prenol-d6 for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of Prenol-d6, a deuterated form of the naturally occurring isoprenoid alcohol, prenol. Designed for researchers, scientists, and professionals in the field of drug development, this document delves into the chemical structure, properties, synthesis, and critical applications of this compound, with a particular focus on its role in enhancing analytical accuracy in mass spectrometry-based assays.

Introduction to this compound: A Stable Isotope-Labeled Standard

Prenol (3-methyl-2-buten-1-ol) is a fundamental five-carbon isoprenoid unit that serves as a building block for a vast array of natural products, including vitamins, hormones, and other essential biomolecules.[1] Its deuterated isotopologue, this compound, is a synthetic compound where six hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution imparts a higher mass to the molecule without significantly altering its chemical properties. This key characteristic makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative mass spectrometry.[2] The use of stable isotope-labeled standards is a cornerstone of good laboratory practice in bioanalysis, enabling precise and accurate quantification of analytes in complex biological matrices by correcting for variations in sample preparation and instrument response.

Chemical Structure and Physicochemical Properties

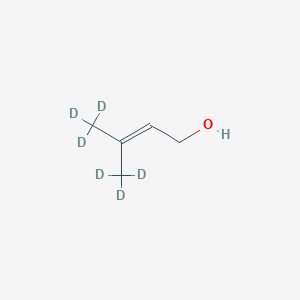

The systematic IUPAC name for this compound is 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol.[1] The deuterium atoms are specifically located on the two methyl groups of the prenol backbone.

Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are very similar to those of its non-deuterated counterpart, with slight variations due to the increased mass of deuterium.

| Property | Value (Prenol) | Expected Value (this compound) | Reference |

| Molecular Formula | C₅H₁₀O | C₅H₄D₆O | [1] |

| Molecular Weight | 86.13 g/mol | 92.17 g/mol | [1] |

| CAS Number | 556-82-1 | 53439-16-0 | [1] |

| Boiling Point | ~140 °C | Slightly higher than 140 °C | |

| Density | ~0.848 g/mL at 25 °C | Slightly higher than 0.848 g/mL | |

| Solubility in Water | 170 g/L at 20 °C | Similar to prenol | [3] |

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not widely published in peer-reviewed literature, a general understanding of deuteration chemistry allows for the outline of a plausible synthetic route. The synthesis of deuterated compounds often involves the use of deuterated starting materials or reagents.

A potential synthetic pathway for this compound could involve the Grignard reaction of a deuterated methyl magnesium halide (CD₃MgX) with an appropriate ester, followed by dehydration. For instance, the reaction of two equivalents of trideuteriomethylmagnesium iodide with an ester of isobutyric acid, followed by a controlled dehydration of the resulting tertiary alcohol, could yield this compound. It is crucial to employ reaction conditions that minimize isotopic exchange.

Caption: Plausible synthetic workflow for this compound.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is fundamental in pharmacokinetic and metabolic studies during drug development.

The Role of Internal Standards in LC-MS/MS

In LC-MS/MS analysis, an internal standard is a compound of known concentration that is added to all samples (calibrators, quality controls, and unknowns) prior to sample preparation. The ideal internal standard has physicochemical properties very similar to the analyte of interest. A stable isotope-labeled version of the analyte, such as this compound for the quantification of prenol, is considered the "gold standard" for internal standards.

The rationale behind using a stable isotope-labeled internal standard is that it will behave identically to the analyte during extraction, chromatography, and ionization, thus compensating for any sample-to-sample variability in these steps. By measuring the ratio of the analyte's signal to the internal standard's signal, a more accurate and precise quantification can be achieved.

Caption: Workflow for quantitative analysis using an internal standard.

Application in Isoprenoid Analysis and Pharmacokinetic Studies

Prenol and its derivatives are key intermediates in the biosynthesis of a wide range of biologically active molecules. The ability to accurately quantify these isoprenoids in biological systems is crucial for understanding various physiological and pathological processes. This compound can be used as an internal standard for the quantification of endogenous prenol and other short-chain isoprenoids in various biological matrices.

In the context of drug development, many therapeutic agents are isoprenoid-based or their metabolism involves the isoprenoid pathway. Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, rely on accurate bioanalytical methods. The use of deuterated standards like this compound in these studies ensures the generation of high-quality data, which is essential for regulatory submissions.

Experimental Protocol: Quantification of Prenol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

The following is a representative protocol for the quantification of prenol in human plasma. This protocol is based on established methodologies for the bioanalysis of small molecules and should be optimized and validated for specific laboratory conditions.

Objective: To accurately quantify the concentration of prenol in human plasma samples.

Materials:

-

Human plasma (with appropriate anticoagulant)

-

Prenol analytical standard

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a 1 mg/mL stock solution of prenol in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

From the stock solutions, prepare a series of working solutions for calibration standards and quality controls by serial dilution in methanol:water (50:50, v/v).

-

Prepare a working solution of the internal standard (this compound) at a suitable concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibrator, QC, or unknown) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials.

-

-

LC-MS/MS Analysis:

-

LC Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to separate prenol from matrix components (e.g., 5% B to 95% B over 3 minutes).

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Example - to be optimized):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Prenol: Q1/Q3 transition (e.g., m/z 87.1 -> 69.1)

-

This compound: Q1/Q3 transition (e.g., m/z 93.1 -> 75.1)

-

-

Optimize collision energy and other source parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both prenol and this compound.

-

Calculate the peak area ratio (prenol/Prenol-d6).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of prenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a powerful and essential tool for researchers and scientists in the pharmaceutical industry and academia. Its utility as a stable isotope-labeled internal standard in LC-MS/MS-based bioanalysis ensures the generation of accurate and reliable quantitative data. A thorough understanding of its chemical properties, synthesis, and applications is crucial for its effective implementation in studies of isoprenoid metabolism and the pharmacokinetic evaluation of new drug candidates. The use of this compound exemplifies the importance of high-quality analytical reagents in advancing our understanding of biological systems and in the development of new medicines.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthetic approaches applied to synthesize isotope labeled prenylated flavonoids. Retrieved from [Link]

-

LookChem. (n.d.). Cas no 53439-16-0 (3-Methyl-2-buten-1-ol-d6 (d5 Major)(Contain ~3% d0)). Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-buten-1-OL. National Center for Biotechnology Information. Retrieved from [Link]

-

Fisher Scientific. (n.d.). 3-Methyl-2-buten-1-ol, 98+%. Retrieved from [Link]

Sources

A Technical Guide to Prenol-d6: Properties, Analysis, and Applications

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Prenol-d6 (3-Methyl-2-buten-1-ol-d6). Designed for researchers, scientists, and professionals in drug development, this document delves into the core characteristics of this deuterated compound, outlines its primary applications, and provides detailed experimental protocols for its use.

Introduction to this compound: The Significance of Deuteration

This compound is the deuterated analogue of Prenol (3-methyl-2-buten-1-ol), a naturally occurring alcohol that serves as a fundamental building block in the biosynthesis of a vast array of isoprenoids. The defining characteristic of this compound is the substitution of six hydrogen atoms with their heavier isotope, deuterium. This isotopic labeling, while resulting in a minimal change in chemical reactivity, imparts a significant increase in molecular weight. This mass difference is the cornerstone of its utility in a range of sophisticated analytical techniques.

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based analyses, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] In these methods, a known quantity of the deuterated standard is added to a sample at an early stage of preparation. Because this compound is chemically almost identical to the endogenous, non-deuterated Prenol, it experiences similar extraction efficiencies, derivatization yields, and chromatographic behavior. However, it is readily distinguished by the mass spectrometer due to its higher mass. This allows for the precise and accurate quantification of the target analyte by correcting for sample loss and variations in instrument response.

Beyond its role as an internal standard, deuteration can also be strategically employed in drug discovery to influence a molecule's metabolic fate. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration. This "kinetic isotope effect" can be leveraged to enhance the metabolic stability of a drug, potentially improving its pharmacokinetic profile.

Physical and Chemical Properties

While specific experimental data for this compound is not extensively published, its physical properties can be closely approximated by those of its non-deuterated counterpart, Prenol. The primary difference will be a slight increase in density and boiling point due to the higher molecular weight.

Table 1: Physical and Chemical Properties of Prenol and this compound

| Property | Prenol (3-Methyl-2-buten-1-ol) | This compound (3-Methyl-2-buten-1-ol-d6) | Source |

| Molecular Formula | C5H10O | C5H4D6O | [3][4] |

| Molecular Weight | 86.13 g/mol | ~92.17 g/mol | [3][4] |

| Appearance | Colorless liquid | Colorless liquid | [3] |

| Boiling Point | 140 °C | Expected to be slightly higher than 140 °C | [5] |

| Density | 0.848 g/mL at 25 °C | Expected to be slightly higher than 0.848 g/mL | [5] |

| Solubility in Water | 170 g/L at 20 °C | Similar to Prenol | [6] |

| Refractive Index | n20/D 1.443 | Not available | [5] |

| CAS Number | 556-82-1 | 53439-16-0 | [3][4] |

Spectroscopic Profile

The isotopic labeling of this compound leads to distinct differences in its spectroscopic data compared to unlabeled Prenol.

Mass Spectrometry

In a mass spectrum, the molecular ion peak of this compound will be shifted to a higher mass-to-charge ratio (m/z) by approximately 6 units compared to Prenol. This clear mass shift is fundamental to its application as an internal standard, allowing for its unambiguous detection in the presence of its non-deuterated counterpart.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound will be significantly simplified compared to that of Prenol. The signals corresponding to the positions where deuterium has been substituted will be absent.

-

¹³C NMR: The carbon-13 NMR spectrum will also show changes. The signals for the deuterated carbons will be observed as multiplets due to coupling with deuterium (which has a spin of 1), and their resonance frequencies may be slightly shifted.

-

²H NMR: Deuterium NMR can be used to confirm the positions and extent of deuteration.

Experimental Protocols: Use of this compound as an Internal Standard in GC-MS Analysis

The following is a representative protocol for the quantification of Prenol in a biological matrix using this compound as an internal standard. This protocol is intended as a template and may require optimization for specific applications.

Preparation of Standards and Samples

-

Stock Solutions: Prepare individual stock solutions of Prenol and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a blank matrix (e.g., plasma, urine) with known concentrations of Prenol.

-

Internal Standard Spiking: To each calibration standard and unknown sample, add a fixed amount of the this compound internal standard solution. The concentration of the internal standard should be chosen to be within the linear range of the assay and comparable to the expected concentration of the analyte.

Sample Extraction

-

Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix. The choice of extraction method will depend on the specific matrix and the physicochemical properties of Prenol.

-

Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp to a final temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least two characteristic ions for both Prenol and this compound. For Prenol, characteristic ions might include m/z 71 and 41. For this compound, the corresponding ions would be shifted by 6 mass units.

-

Data Analysis

-

Integrate the peak areas of the selected ions for both Prenol and this compound.

-

Calculate the response ratio for each calibration standard and sample by dividing the peak area of the analyte (Prenol) by the peak area of the internal standard (this compound).

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.

-

Determine the concentration of Prenol in the unknown samples by interpolating their response ratios on the calibration curve.

Caption: Workflow for quantitative analysis using an internal standard.

Safety and Handling

This compound should be handled with the same precautions as unlabeled Prenol. It is a flammable liquid and vapor, and can cause eye, skin, and respiratory tract irritation. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is an invaluable tool for researchers and scientists in analytical chemistry and drug development. Its key utility as an internal standard enables highly accurate and precise quantification of Prenol in complex matrices. A thorough understanding of its physical and chemical properties, as well as the principles behind its application, is essential for its effective use in the laboratory.

References

- Unkefer, C. J., et al. (1991). Isotope Dilution Mass Spectrometry. In Modern Methods of Plant Analysis (pp. 49-67). Springer, Berlin, Heidelberg.

- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-2-buten-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyl-2-buten-1-OL | C5H10O | CID 11173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C5H10O | CID 12255407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-甲基-2-丁烯-1-醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-Methyl-2-buten-1-ol, 98+% | Fisher Scientific [fishersci.ca]

A Researcher's Comprehensive Guide to Sourcing and Implementing Prenol-d6 in Quantitative Bioanalysis

This technical guide is designed for researchers, scientists, and drug development professionals, providing an in-depth exploration of Prenol-d6, a deuterated stable isotope-labeled internal standard crucial for precise and accurate quantification in complex biological matrices. This document will navigate the scientific principles underpinning the use of such standards, offer a comparative analysis of commercial suppliers, and present a detailed, field-proven protocol for its application in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.

The Imperative of Isotopic Labeling in Quantitative Science

In the landscape of bioanalysis, particularly within drug metabolism and pharmacokinetics (DMPK), the mitigation of analytical variability is paramount. Matrix effects, inconsistent sample recovery, and fluctuations in instrument response can significantly compromise the integrity of quantitative data. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for addressing these challenges.[1][2] this compound, in which six hydrogen atoms are replaced with deuterium, is an ideal internal standard for the quantification of endogenous or administered prenol. Its physicochemical properties are nearly identical to its unlabeled counterpart, ensuring it co-elutes during chromatography and experiences the same ionization efficiencies and matrix effects in the mass spectrometer.[1][2] The mass difference allows for simultaneous, yet distinct, detection, enabling a ratiometric analysis that corrects for experimental variability and yields highly accurate and precise results.

Commercial Availability of High-Purity this compound for Research

The quality of the SIL-IS is a critical determinant of assay performance. It is essential to source this compound with high isotopic and chemical purity to prevent cross-talk with the analyte signal and the introduction of interfering species. Several reputable suppliers specialize in the synthesis and characterization of isotopically labeled compounds. Below is a comparative guide to aid in the selection of a suitable supplier.

| Supplier | Product Name | Catalog Number | Isotopic Purity | Chemical Purity | Availability |

| Toronto Research Chemicals (TRC) | 3-Methyl-2-buten-1-ol-d6 | M290002 | Not Specified | Not Specified | In Stock |

| Clearsynth | This compound | CS-O-16281 | Not Specified | Not Specified | In Stock |

| Santa Cruz Biotechnology, Inc. | This compound | sc-225211 | Not Specified | Not Specified | In Stock |

| Alsachim | This compound | --- | Not Specified | Not Specified | Inquire |

| Merck (Sigma-Aldrich) | 3-Methyl-2-buten-1-ol-d6 | Not readily available | --- | --- | --- |

Note: Researchers are strongly advised to request a Certificate of Analysis (CoA) from the supplier to verify the isotopic enrichment and chemical purity prior to purchase.

A Validated Experimental Workflow for Quantification in Biological Matrices

The following protocol provides a robust and reproducible methodology for the quantification of a small molecule analyte in a biological matrix, such as whole blood or plasma, using a deuterated internal standard like this compound. This protocol is adapted from established methods for the therapeutic drug monitoring of immunosuppressants, a field where accuracy is clinically critical.[3][4]

Experimental Workflow Overview

Caption: A schematic of the bioanalytical workflow for the quantification of an analyte using a deuterated internal standard.

Detailed Step-by-Step Protocol

-

Preparation of Stock Solutions, Calibration Standards, and Quality Controls (QCs):

-

Prepare a 1 mg/mL stock solution of unlabeled prenol in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Prepare a working internal standard solution of 100 ng/mL by diluting the this compound stock solution with methanol.

-

Prepare a series of calibration standards by spiking appropriate volumes of the unlabeled prenol stock solution into a blank biological matrix (e.g., drug-free whole blood).

-

Prepare at least three levels of QCs (low, medium, and high) in the same manner as the calibration standards.

-

-

Sample Preparation:

-

To 50 µL of each calibrator, QC, and unknown sample in a microcentrifuge tube, add 25 µL of the 100 ng/mL this compound working internal standard solution.

-

Vortex briefly to mix.

-

Add 100 µL of a protein precipitation solution (e.g., zinc sulfate in methanol/water) to each tube.

-

Vortex vigorously for 30 seconds to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 5 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3 µm).

-

Mobile Phase A: 2 mM Ammonium acetate in water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to ensure the separation of prenol from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM transitions should be optimized for both prenol and this compound (parent ion -> product ion).

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte (prenol) and the internal standard (this compound).

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratios of the calibrators against their nominal concentrations.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolation from the calibration curve.

-

Self-Validating System: The Pillars of Trustworthiness

The robustness of this protocol is ensured by a comprehensive validation that adheres to regulatory guidelines.

Caption: A representation of the key validation parameters that ensure a bioanalytical method's trustworthiness.

Conclusion

The judicious selection and implementation of a high-quality deuterated internal standard, such as this compound, is fundamental to achieving the highest standards of accuracy and precision in quantitative bioanalysis. This guide has provided a framework for sourcing this critical reagent and a detailed, validated protocol for its use. By adhering to these principles and methodologies, researchers can generate robust and reliable data, thereby enhancing the integrity and impact of their scientific endeavors.

References

-

Heudt, L., et al. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. BMC Clinical Pharmacology, 12(1), 2. [Link]

-

Stokvis, E., et al. (2002). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 16(20), 1944-1951. [Link]

-

Ciccimaro, E., & Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341. [Link]

Sources

An In-depth Technical Guide to Prenol-d6: Synthesis, Properties, and Applications in Drug Development

This guide provides a comprehensive technical overview of Prenol-d6, a deuterated isotopologue of the isoprenoid alcohol prenol. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis, and strategic applications of this compound, grounding its utility in the principles of isotope effects in pharmacokinetics.

Introduction: The Significance of Isotopic Labeling with this compound

Prenol (3-methyl-2-buten-1-ol) is a fundamental five-carbon building block in the vast family of isoprenoids, which includes essential molecules such as steroids, carotenoids, and quinones. The introduction of deuterium, a stable, non-radioactive isotope of hydrogen, to the prenol structure yields this compound. This modification, while seemingly minor, offers a powerful tool for researchers. The increased mass of deuterium and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly alter the metabolic fate of molecules, a phenomenon known as the kinetic isotope effect (KIE).[1]

By strategically replacing hydrogen with deuterium at sites of metabolic oxidation, the rate of enzymatic breakdown (e.g., by Cytochrome P450 enzymes) can be slowed.[1] This can lead to improved pharmacokinetic profiles, such as increased drug exposure and half-life, and potentially reduce the formation of toxic metabolites.[1] this compound, therefore, serves not only as an internal standard for analytical studies but also as a crucial deuterated intermediate for the synthesis of novel drug candidates with enhanced metabolic stability.

Core Physicochemical Properties of this compound

The fundamental identifiers and properties of this compound are summarized below. While experimental data for some physical properties of the deuterated species are not widely published, the values for its non-deuterated counterpart, Prenol, are provided as a close approximation.

| Property | Value | Source |

| CAS Number | 53439-16-0 | [2] |

| Molecular Formula | C₅H₄D₆O | N/A |

| Molecular Weight | 92.17 g/mol | [2] |

| IUPAC Name | 4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | [2] |

| Synonyms | 3-Methyl-2-buten-1-ol-d6 | [2] |

| Boiling Point (of Prenol) | ~140 °C | N/A |

| Density (of Prenol) | ~0.848 g/mL | N/A |

| Appearance | Colorless liquid (inferred) | N/A |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound requires the specific introduction of deuterium atoms into the molecular structure. A robust method involves a multi-step pathway starting from deuterated acetone, as outlined in patent literature concerning the synthesis of deuterated pharmaceutical intermediates.[1] This approach ensures high levels of isotopic enrichment at the desired positions.

The synthesis can be visualized as a three-stage process: olefination, reduction, and halogenation/further modification, although for the purpose of obtaining this compound, only the first two steps are strictly necessary.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative procedure based on the synthetic strategy of Horner-Wadsworth-Emmons olefination followed by reduction.[1]

PART 1: Horner-Wadsworth-Emmons Olefination

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (NaH, 1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add triethyl phosphonoacetate (1.0 eq) dropwise via a syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases.

-

Olefination Reaction: Re-cool the resulting clear solution to 0 °C. Add acetone-d6 (1.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the deuterated ethyl acrylate intermediate.

PART 2: Reduction to this compound

-

Reagent Preparation: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve the purified deuterated ethyl acrylate intermediate (1.0 eq) in anhydrous THF.

-

Reduction: Cool the solution to 0 °C. Cautiously add a solution of Lithium Aluminum Deuteride (LAD, ~1.5 eq) in THF dropwise. Note: LAD is a highly reactive reagent and must be handled with extreme care.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting material is consumed, typically after 2-4 hours, proceed to the work-up.

-

Work-up and Purification: Quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up). A granular precipitate should form. Filter the solid and wash thoroughly with THF. Concentrate the filtrate under reduced pressure. Purify the resulting crude alcohol by flash column chromatography to yield pure this compound.

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a stable isotope-labeled compound in metabolic studies and as a synthetic precursor for deuterated drug molecules.

Metabolic Pathway Tracing and Pharmacokinetic Studies

This compound is an ideal internal standard for quantitative analysis of prenol and its metabolites in biological matrices using liquid chromatography-mass spectrometry (LC-MS). Since this compound is chemically identical to its non-deuterated counterpart, it co-elutes during chromatography and exhibits similar ionization efficiency. However, its higher mass allows it to be distinguished by the mass spectrometer, enabling precise and accurate quantification of the analyte by correcting for variations in sample preparation and instrument response.

Synthesis of Deuterated Drug Molecules

The most impactful application of this compound is as a building block in the synthesis of deuterated drug candidates. Many complex natural products and synthetic drugs contain isoprenoid moieties derived from prenol. If a C-H bond on this moiety is a primary site of metabolic oxidation, replacing it with a C-D bond can slow down this process.

The Deuterium Kinetic Isotope Effect (KIE):

-

Mechanism: Cytochrome P450 enzymes often catalyze the rate-limiting step of drug metabolism, which involves the cleavage of a C-H bond.

-

Impact of Deuterium: A C-D bond has a lower vibrational frequency and thus a higher activation energy for cleavage compared to a C-H bond.

-

Therapeutic Advantage: This can lead to a slower rate of metabolism, resulting in:

-

Increased plasma half-life (t₁/₂) of the drug.

-

Higher overall drug exposure (Area Under the Curve, AUC).

-

Potentially allowing for lower or less frequent dosing, improving patient compliance.

-

Reduced formation of specific metabolites, which may be inactive or toxic.[1]

-

By incorporating this compound into a larger molecule, medicinal chemists can introduce deuterium at a metabolically labile site, thereby enhancing the drug's pharmacokinetic properties.

Conclusion

This compound is more than just a heavy version of a simple alcohol. It is a sophisticated tool for modern chemical and pharmaceutical research. Its utility as an internal standard ensures the accuracy of bioanalytical methods, while its role as a synthetic precursor allows for the rational design of deuterated drugs with improved metabolic stability. Understanding the properties, synthesis, and strategic application of this compound enables researchers to harness the power of the kinetic isotope effect, paving the way for safer and more effective therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12255407, this compound. Retrieved from [Link].

- Google Patents (2017). WO2017087795A1 - Deuterated epi-743.

Sources

Understanding isotope effects of Prenol-d6 in mass spectrometry

An In-Depth Technical Guide to Understanding the Isotope Effects of Prenol-d6 in Mass Spectrometry

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex matrices is paramount. The use of stable isotope-labeled (SIL) internal standards is the gold standard in mass spectrometry-based bioanalysis, providing a means to correct for variability during sample preparation and analysis.[1][2] Deuterated standards, such as this compound, are widely employed due to their cost-effectiveness and accessibility. However, the substitution of hydrogen with deuterium, while seemingly minor, introduces subtle physicochemical changes that manifest as isotope effects. A thorough understanding of these effects is not merely academic; it is critical for robust method development, accurate data interpretation, and ensuring the integrity of quantitative results.

This guide provides a detailed exploration of the isotope effects associated with this compound in mass spectrometry. We will dissect the underlying principles, from fundamental bond strength differences to their ultimate impact on chromatographic behavior and mass spectral fragmentation. By combining theoretical explanations with practical, field-proven protocols, this document serves as an essential resource for any scientist leveraging deuterated standards in their analytical workflows.

Part 1: The Foundation of Isotope Effects in Mass Spectrometry

The core principle behind isotope effects lies in the mass difference between isotopes. Deuterium (²H), having a neutron in addition to a proton, is approximately twice as heavy as protium (¹H). This mass difference fundamentally alters the vibrational energy of chemical bonds.

The Carbon-Deuterium Bond: A Stronger Connection

The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making it stronger. This difference in bond energy is the genesis of two primary isotope effects that are critical in the context of mass spectrometry:

-

Kinetic Isotope Effect (KIE): The KIE is the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[3][4] If the cleavage of a C-H bond is a rate-determining step in a reaction or fragmentation pathway, the substitution with a C-D bond will slow down that process.[1][5] This is known as a primary KIE and is a powerful tool for studying reaction mechanisms.[6][7]

-

Chromatographic Isotope Effect: Deuterated compounds can exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[1] In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their protiated analogs.[8] While often minor, this chromatographic shift can have significant consequences if the analyte and its internal standard separate into regions with varying degrees of matrix effects, potentially compromising quantification accuracy.[1][9]

Part 2: Mass Spectral Fragmentation of Prenol vs. This compound

Prenol (3-methyl-2-buten-1-ol) is a simple terpenoid alcohol.[10] Like other primary alcohols, its fragmentation in mass spectrometry is characterized by two primary pathways: alpha-cleavage and dehydration (the loss of a water molecule).[11][12][13][14][15] Understanding how deuterium labeling on this compound alters these pathways is key to its effective use as an internal standard.

Common Fragmentation Pathways of Alcohols:

-

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group. This fragmentation is favorable because it results in a resonance-stabilized, oxygen-containing cation.[11][12]

-

Dehydration (M-18): The elimination of a water molecule (18 amu) is a common fragmentation pathway for alcohols, resulting in an alkene radical cation.[12][14][15]

For Prenol (m/z 86.13), the molecular ion peak is often weak.[13][14] The most prominent fragmentation involves the loss of a methyl group or other alpha-cleavage patterns. In this compound, the positions of the deuterium atoms will dictate the mass shifts of the resulting fragment ions. If deuterium is placed on stable positions like the methyl groups or the vinyl carbon, we can predict the resulting fragments. For this guide, we will assume a common labeling scheme for this compound where the six hydrogens on the two methyl groups are replaced with deuterium (CD₃)₂C=CHCH₂OH, resulting in a mass of approximately 92.17 g/mol .

Diagram: Comparative Fragmentation Pathways

The following diagram illustrates the predicted primary fragmentation pathways for both native Prenol and this compound, highlighting the mass shifts resulting from deuterium labeling.

Caption: Predicted fragmentation of Prenol and this compound.

Notably, the fragment from the loss of a deuterated methyl group (-•CD₃) and the dehydration fragment (-H₂O) in this compound could be isobaric (m/z 74). This highlights the importance of careful selection of MRM transitions to ensure specificity. The KIE could potentially make the cleavage of the C-CD₃ bond less favorable than the C-CH₃ bond cleavage in native Prenol, which might be observable as a change in the relative intensity of this fragment peak, although this effect is often subtle in high-energy fragmentation processes like CID.

Part 3: A Practical Guide to Quantitative Analysis Using this compound

The true value of this compound is realized when it is used as an internal standard (IS) for the accurate quantification of Prenol. Here, we outline a typical experimental protocol for an LC-MS/MS assay.

Experimental Protocol: Quantification of Prenol in a Biological Matrix

1. Preparation of Standards and Samples:

-

Stock Solutions: Prepare 1 mg/mL stock solutions of Prenol and this compound in methanol.

-

Calibration Standards: Serially dilute the Prenol stock solution in a relevant biological matrix (e.g., human plasma) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.

-

Sample Preparation:

-

To 100 µL of each calibrator, quality control (QC) sample, or unknown sample, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumentation and Parameters:

-

LC System: A standard UHPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, followed by re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

MRM Transitions: Monitor the transitions outlined in the table below. Dwell times should be optimized for the expected peak width.

3. Data Acquisition and Processing:

-

Acquire data using the specified MRM transitions.

-

Integrate the peak areas for both the analyte (Prenol) and the internal standard (this compound).

-

Calculate the Peak Area Ratio (PAR) = Area(Prenol) / Area(this compound).

-

Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

-

Determine the concentration of Prenol in unknown samples by interpolating their PAR values from the calibration curve.

Diagram: Analytical Workflow for Quantification

This diagram outlines the complete process from sample receipt to final data analysis.

Caption: Workflow for Prenol quantification using this compound IS.

Part 4: Data Interpretation and Managing Isotope Effects

While this compound is an excellent internal standard, vigilance is required to identify and manage potential isotope effects that can impact data quality.

Assessing the Chromatographic Isotope Effect

During method development, it is crucial to overlay the chromatograms of the analyte and the deuterated IS. Deuterated standards often elute slightly before their non-deuterated analogs.[8][16] While perfect co-elution is ideal, a small, consistent shift is often acceptable. The primary concern is differential matrix effects. If the separation is large enough that the analyte and IS elute into regions with different levels of ion suppression or enhancement, the fundamental assumption of the internal standard correcting for these effects is violated.[1]

Mitigation Strategy:

-

Adjust the chromatographic gradient to ensure the peaks are as sharp and as close as possible.

-

Evaluate matrix effects across the elution window by post-column infusion of the analyte.

-

If significant differential effects are observed and cannot be resolved chromatographically, a ¹³C-labeled internal standard, which typically exhibits negligible chromatographic shifts, may be required.[1]

Quantitative Data and Mass Spectrometry Parameters

The selection of appropriate MRM transitions is critical for specificity and sensitivity. The table below summarizes the key mass spectral information for a quantitative assay.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale for Product Ion Selection | Potential Retention Time (RT) Shift |

| Prenol | 87.1 ([M+H]⁺) | 69.1 | Loss of H₂O ([M+H-H₂O]⁺) - Stable, high intensity | N/A |

| 71.1 | Loss of CH₄ ([M+H-CH₄]⁺) or [M-CH₃]⁺ from in-source fragmentation | |||

| This compound | 93.1 ([M+H]⁺) | 75.1 | Loss of H₂O ([M+H-H₂O]⁺) | Typically -0.05 to -0.2 min vs. Prenol |

| 74.1 | Loss of CD₃H ([M+H-CD₃H]⁺) or [M-CD₃]⁺ from in-source fragmentation |

Note: The exact m/z values should be determined experimentally on a high-resolution mass spectrometer. The precursor ion is protonated ([M+H]⁺). The loss of methane/deuterated methane is a possible pathway for protonated alcohols.

Conclusion: Embracing the Nuances of Deuterated Standards

This compound serves as a powerful tool for the accurate quantification of Prenol, embodying the principles of isotope dilution mass spectrometry.[2] It effectively mimics the analyte through extraction, chromatography, and ionization, correcting for a multitude of potential analytical variations.[17][18] However, as this guide has detailed, a deuterated standard is not a perfect chemical twin. The inherent physicochemical differences stemming from the stronger C-D bond can lead to measurable kinetic and chromatographic isotope effects.

The successful application of this compound requires a scientist to move beyond treating the internal standard as a "black box." It demands a thoughtful approach to method development, a keen eye during data review for chromatographic shifts and potential interferences, and a fundamental understanding of the fragmentation pathways that govern what is observed in the mass spectrometer. By embracing these nuances, researchers can unlock the full potential of deuterated standards, ensuring their quantitative data is not only precise but also unequivocally accurate and defensible.

References

- BenchChem. Isotopic Effects of Deuterated Standards in Mass Spectrometry: A Comparative Guide. Benchchem.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.

-

Giron, J., et al. (2013). Measuring Kinetic Isotope Effects in Enzyme Reactions Using Time-Resolved Electrospray Mass Spectrometry. Analytical Chemistry. Retrieved January 12, 2026, from [Link]

-

Chemistry Steps. Mass Spectrometry of Alcohols. Chemistry Steps. Retrieved January 12, 2026, from [Link]

-

Jian, W., et al. Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Journal of Chromatographic Science. Retrieved January 12, 2026, from [Link]

-

LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Chemistry!!! Not Mystery. (2013, December 16). Fragmentation pattern and mass spectra of Alcohols. Chemistry!!! Not Mystery. Retrieved January 12, 2026, from [Link]

- BenchChem. The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. Benchchem.

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved January 12, 2026, from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. NIH. Retrieved January 12, 2026, from [Link]

-

van de Merbel, N. C. (2008). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Bioanalysis. Retrieved January 12, 2026, from [Link]

-

Gao, Y., & Liu, Y. (2015). Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. Molecules. Retrieved January 12, 2026, from [Link]

-

FooDB. (2010, April 8). Showing Compound Prenol (FDB001927). FooDB. Retrieved January 12, 2026, from [Link]

-

Williams, D. H., & Cooks, R. G. (1971). The Use of Deuterium Isotope Effects in Establishing Mass Spectral Fragmentation Mechanisms. Chemical Communications. Retrieved January 12, 2026, from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. Retrieved January 12, 2026, from [Link]

-

Wikipedia. Kinetic isotope effect. Wikipedia. Retrieved January 12, 2026, from [Link]

-

AptoChem. Deuterated internal standards and bioanalysis. AptoChem. Retrieved January 12, 2026, from [Link]

-

ChemRxiv. Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry. ChemRxiv. Retrieved January 12, 2026, from [Link]

- BenchChem. Deuterated Standards in Mass Spectrometry: An In-depth Technical Guide. Benchchem.

-

Wikipedia. Prenol. Wikipedia. Retrieved January 12, 2026, from [Link]

-

Wisdomlib. (2025, August 18). Deuterated Internal Standard: Significance and symbolism. Wisdomlib. Retrieved January 12, 2026, from [Link]

-

LibreTexts. (2024, May 4). Kinetic Isotope Effects. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for Prenol (HMDB0030124). HMDB. Retrieved January 12, 2026, from [Link]

-

StudySmarter. (2023, October 21). Prenol: Definition, Properties & Formula. StudySmarter. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. NIH. Retrieved January 12, 2026, from [Link]

-

National Library of Medicine. Gas-Phase Fragmentation Behavior of Oxidized Prenyl Peptides by CID and ETD Tandem Mass Spectrometry. PubMed. Retrieved January 12, 2026, from [Link]

-

MDPI. (2024, January 11). Application of the Bland–Altman and Receiver Operating Characteristic (ROC) Approaches to Study Isotope Effects in Gas Chromatography–Mass Spectrometry Analysis of Human Plasma, Serum and Urine Samples. MDPI. Retrieved January 12, 2026, from [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-1-ol fragmentation pattern. Doc Brown's Chemistry. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2014, June 12). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. NIH. Retrieved January 12, 2026, from [Link]

-

National Library of Medicine. Measurement of kinetic isotope effects on peptide hydroxylation using MALDI-MS. PubMed. Retrieved January 12, 2026, from [Link]

-

W.W. Norton & Company. (2016, April 5). Mass Spectral Fragmentation Pathways [Video]. YouTube. Retrieved January 12, 2026, from [Link]

-

National Library of Medicine. Fragmentation pathways of polymer ions. PubMed. Retrieved January 12, 2026, from [Link]

-

National Institutes of Health. (2024, November 26). Large-Volume Injection and Assessment of Reference Standards for n-Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry. NIH. Retrieved January 12, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The use of deuterium isotope effects in establishing mass spectral fragmentation mechanisms - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Prenol - Wikipedia [en.wikipedia.org]

- 11. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Fragmentation pattern and mass spectra of Alcohols - Chemistry!!! Not Mystery [chemistrynotmystery.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resolvemass.ca [resolvemass.ca]

- 18. resolvemass.ca [resolvemass.ca]

The Gold Standard: A Technical Guide to Deuterated Internal Standards for LC-MS Analysis

For researchers, scientists, and drug development professionals vested in the precision of quantitative analysis, the integrity of their data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and reproducibility, especially within complex biological matrices, presents a significant challenge. This guide provides an in-depth exploration of the theory, practical application, and nuanced considerations of using deuterated internal standards—the undisputed gold standard for robust LC-MS quantification. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop and execute self-validating analytical methods.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The efficacy of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated standard is a synthetic version of the analyte of interest where one or more hydrogen atoms (¹H) have been replaced by their stable, heavier isotope, deuterium (²H or D).[1] This subtle increase in mass allows the mass spectrometer to differentiate between the native analyte and the internal standard, while their near-identical physicochemical properties ensure they behave almost identically throughout the analytical workflow.[1]

By introducing a known, fixed amount of the deuterated standard into every sample, calibrator, and quality control at the earliest possible stage of sample preparation, it acts as a perfect mimic for the analyte.[2] Any loss of analyte during extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer's source, will be mirrored by a proportional loss of the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measure of the analyte's concentration, independent of many common sources of analytical variability.[3]

Diagram 1: The Principle of Isotope Dilution

Sources

The Pivotal Role of Prenol and Its Derivatives in Cellular Function and Therapeutic Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Prenol, a simple five-carbon isoprenoid alcohol, serves as the foundational building block for a vast and functionally diverse class of molecules known as isoprenoids or terpenoids. These compounds are ubiquitous in nature and are indispensable for a multitude of biological processes across all domains of life.[1][2] This technical guide provides a comprehensive exploration of the biological significance of prenol and its derivatives, delving into their biosynthesis, diverse functions, and the therapeutic implications of targeting their metabolic pathways. We will examine key classes of prenol derivatives, including dolichols, carotenoids, and quinones, and explore the critical post-translational modification of protein prenylation. Furthermore, this guide will present established methodologies for the investigation of these molecules, offering insights for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

The Isoprenoid Biosynthesis Pathway: The Genesis of Prenol Derivatives

All isoprenoids are synthesized from the fundamental five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1][2] Eukaryotic cells utilize two primary pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.[1][3]

-

The Mevalonate (MVA) Pathway: Predominantly occurring in the cytoplasm of eukaryotes and in archaea, the MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1][3] The subsequent reduction of HMG-CoA to mevalonate by HMG-CoA reductase is the rate-limiting step of this pathway and a key target for therapeutic intervention.[4][5] A series of enzymatic reactions then convert mevalonate into IPP, which can be isomerized to DMAPP.[1]

-

The Methylerythritol Phosphate (MEP) Pathway: Primarily active in bacteria, algae, and the plastids of plants, the MEP pathway utilizes pyruvate and glyceraldehyde-3-phosphate as its starting materials.[1][6] This pathway is absent in higher animals, making it an attractive target for the development of novel antimicrobial agents.

The sequential head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases, generates longer-chain isoprenoid diphosphates such as geranyl diphosphate (GPP, C10), farnesyl diphosphate (FPP, C15), and geranylgeranyl diphosphate (GGPP, C20). These intermediates serve as the direct precursors for the vast array of prenol derivatives.[6]

Figure 1: A simplified overview of the Mevalonate (MVA) and Methylerythritol Phosphate (MEP) pathways leading to the synthesis of isoprenoid precursors and their downstream derivatives.

Key Classes of Prenol Derivatives and Their Biological Functions

The structural diversity of prenol derivatives translates into a wide spectrum of biological functions, from essential roles in cellular metabolism and structure to signaling and defense.

Dolichols: Glycosylation and Membrane Integrity

Dolichols are long-chain polyisoprenols (typically C80-C105) characterized by a saturated α-isoprene unit.[7][8] In the form of dolichol phosphate, they act as essential lipid carriers for oligosaccharide chains in the process of N-linked glycosylation of proteins in the endoplasmic reticulum.[8][9][10][11] This post-translational modification is crucial for the proper folding, stability, and function of many proteins.[7][8] Deficiencies in dolichol biosynthesis can lead to congenital disorders of glycosylation, highlighting their critical role in cellular function.[8] Dolichols are also found as free alcohols within cellular membranes, where they are thought to influence membrane fluidity and stability.[8]

Carotenoids: Antioxidants and Photosynthetic Pigments

Carotenoids are tetraterpenoids (C40) that are well-known for their vibrant colors in plants and other photosynthetic organisms.[12] They serve two primary functions: as accessory pigments in photosynthesis, capturing light energy and transferring it to chlorophylls, and as potent antioxidants.[13][14][15] Carotenoids, such as β-carotene and lycopene, are highly effective at quenching singlet oxygen and scavenging other reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[13][14][16] In humans, certain carotenoids, known as provitamin A carotenoids, can be converted to vitamin A, which is essential for vision, immune function, and cell growth.[12]

Quinones and Tocopherols: Electron Transport and Antioxidant Defense

This class of prenol derivatives is characterized by a quinone or a chromanol ring attached to a prenyl side chain.

-

Ubiquinone (Coenzyme Q10): Ubiquinone is a vital component of the mitochondrial electron transport chain.[17][18][19][20] Its prenyl tail allows it to be mobile within the inner mitochondrial membrane, where it shuttles electrons from complexes I and II to complex III, a critical step in cellular respiration and ATP production.[17][19][20] The reduced form of ubiquinone, ubiquinol, is also a potent lipid-soluble antioxidant.[21]

-

Menaquinone (Vitamin K2): Menaquinone plays a crucial role in the blood coagulation cascade and is also involved in bone metabolism.

-

Tocopherols (Vitamin E): Tocopherols are a group of lipid-soluble antioxidants that protect cell membranes from lipid peroxidation.[22][23][24][25] α-tocopherol, the most biologically active form of vitamin E, donates a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation.[22][23][24] The resulting tocopheroxyl radical can be recycled back to its active form by other antioxidants like vitamin C.[22]

| Prenol Derivative | Number of Carbons | Primary Function(s) | Key Examples |

| Dolichols | C80-C105 | Protein N-glycosylation, membrane fluidity | Dolichol-18, Dolichol-21 |

| Carotenoids | C40 | Photosynthesis, antioxidant, vitamin A precursor | β-carotene, Lycopene, Lutein |

| Ubiquinone | C50 (in humans) | Mitochondrial electron transport, antioxidant | Coenzyme Q10 |

| Menaquinone | Variable | Blood coagulation, bone metabolism | Vitamin K2 |

| Tocopherols | C29 | Lipid-soluble antioxidant | α-tocopherol (Vitamin E) |

| Gibberellins | C19 or C20 | Plant growth and development | Gibberellic acid (GA3) |

Gibberellins: Regulators of Plant Growth

Gibberellins are diterpenoid plant hormones that regulate a wide range of developmental processes, including stem elongation, seed germination, dormancy, flowering, and fruit development.[26][27][28][29] The manipulation of gibberellin levels has been instrumental in the development of high-yielding crop varieties, a key component of the "Green Revolution".[29]

Protein Prenylation: A Key Post-Translational Modification

Protein prenylation is the covalent attachment of a farnesyl (C15) or a geranylgeranyl (C20) group to a cysteine residue at or near the C-terminus of a target protein.[30][31][32][33] This post-translational modification is catalyzed by three distinct enzymes: farnesyltransferase (FTase), geranylgeranyltransferase type I (GGTase-I), and Rab geranylgeranyltransferase (RabGGTase or GGTase-II).[30][31]

The addition of the hydrophobic prenyl group facilitates the anchoring of proteins to cellular membranes, which is often a prerequisite for their biological activity.[32][34] Prenylation is particularly important for the function of small GTPases of the Ras, Rho, and Rab families, which are involved in a myriad of cellular processes including signal transduction, cell proliferation, cytoskeletal organization, and vesicular trafficking.[30][31][34]

Sources

- 1. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. droracle.ai [droracle.ai]

- 5. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 6. Prenols: Structure, Classification, Biosynthesis, and Applications - Creative Proteomics [creative-proteomics.com]

- 7. Dolichol Biosynthesis and Its Effects on the Unfolded Protein Response and Abiotic Stress Resistance in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From glycosylation disorders to dolichol biosynthesis defects: a new class of metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dolichol - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The dolichol pathway of N-linked glycosylation. [folia.unifr.ch]

- 12. Carotenoids: Everything You Need to Know [healthline.com]

- 13. Potential Role of Carotenoids as Antioxidants in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Carotenoids as antioxidants: Significance and symbolism [wisdomlib.org]

- 15. Carotenoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 16. Revisiting carotenoids as dietary antioxidants for human health and disease prevention - Food & Function (RSC Publishing) DOI:10.1039/D3FO02330C [pubs.rsc.org]

- 17. droracle.ai [droracle.ai]

- 18. Coenzyme Q10 - Wikipedia [en.wikipedia.org]

- 19. homework.study.com [homework.study.com]

- 20. droracle.ai [droracle.ai]

- 21. The Ubiquinone-Ubiquinol Redox Cycle and Its Clinical Consequences: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Vitamin E - Wikipedia [en.wikipedia.org]

- 23. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 24. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]

- 25. Vitamin E - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Plant Development and Crop Yield: The Role of Gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 27. omexcanada.com [omexcanada.com]

- 28. plantcelltechnology.com [plantcelltechnology.com]

- 29. Gibberellin - Wikipedia [en.wikipedia.org]

- 30. Prenylation - Wikipedia [en.wikipedia.org]

- 31. Protein Prenylation: Enzymes, Therapeutics, and Biotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 32. annualreviews.org [annualreviews.org]

- 33. Protein prenylation: molecular mechanisms and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. S-Prenylation: Function, Signaling, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

Methodological & Application

The Strategic Implementation of Prenol-d6 as an Internal Standard for Robust Quantification by LC-MS/MS

Abstract

This application note provides a comprehensive guide for the utilization of Prenol-d6 as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. We will delve into the rationale for selecting a deuterated internal standard, provide detailed protocols for its implementation, and discuss the validation of its use in a typical analytical workflow. The methodologies described herein are designed to enhance the accuracy, precision, and robustness of quantitative analyses for researchers, scientists, and professionals in the field of drug development and other analytical disciplines.

Introduction: The Imperative for an Internal Standard

In quantitative LC-MS/MS analysis, achieving high accuracy and precision is paramount. However, the analytical process is susceptible to various sources of error, including variability in sample preparation, matrix effects, and fluctuations in instrument performance.[1][2] An internal standard is a compound added in a constant amount to all samples, calibrators, and quality controls to correct for these variations.[3] The ideal internal standard should mimic the analyte of interest in its chemical and physical properties but be distinguishable by the mass spectrometer.[4]

Deuterated stable isotope-labeled internal standards (SIL-IS) are widely considered the "gold standard" for LC-MS/MS quantification.[1][5] this compound, the deuterated analog of Prenol, serves as an excellent IS for the quantification of Prenol and structurally related isoprenoid alcohols. Its six deuterium atoms provide a distinct mass shift from the unlabeled analyte, ensuring no isotopic crosstalk while maintaining nearly identical chromatographic behavior and ionization efficiency.[4][6] This co-elution and similar ionization response are critical for effectively compensating for matrix effects and other sources of analytical variability.[4][6]

Materials and Reagents

-

Analytes: Prenol (≥98% purity)

-

Internal Standard: this compound (≥98% purity, isotopic purity ≥99%)

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

-

Additives: Formic acid (LC-MS grade)

-

Biological Matrix (Example): Human plasma (K2EDTA)

Experimental Workflow

The following diagram outlines the general workflow for a quantitative LC-MS/MS assay utilizing this compound as an internal standard.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. resolvemass.ca [resolvemass.ca]

Protocol for the Accurate Quantification of Prenol in Biological Samples Using Prenol-d6 as an Internal Standard

Introduction: The Imperative for Precision in Bioanalysis

In the realms of drug metabolism, pharmacokinetics, and biomarker discovery, the precise and accurate quantification of endogenous small molecules is paramount. Prenol (3-methyl-2-buten-1-ol), a fundamental five-carbon isoprenoid alcohol, serves as a key precursor in the biosynthesis of a vast array of vital compounds, including cholesterol, steroid hormones, and coenzyme Q10. Fluctuations in prenol levels can be indicative of metabolic dysregulation or the therapeutic effect of novel drug candidates. Consequently, the ability to reliably measure its concentration in complex biological matrices such as plasma and serum is of critical importance.

The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution analysis (SIDA).[1][2] This technique employs a stable isotope-labeled version of the analyte of interest as an internal standard (IS). The ideal internal standard is chemically identical to the analyte, ensuring it behaves similarly throughout sample preparation, chromatography, and ionization.[3][4] By adding a known amount of the stable isotope-labeled IS to the sample at the earliest stage, any variations in sample extraction, matrix effects, or instrument response can be effectively normalized, leading to highly accurate and precise quantification.[5][6]

This application note provides a comprehensive, step-by-step protocol for the spiking of biological samples with Prenol-d6, a deuterated analog of prenol, for subsequent quantitative analysis by LC-MS/MS. The causality behind each experimental choice is elucidated to empower researchers to adapt and validate this methodology for their specific research needs, ensuring data of the highest scientific integrity.

Materials and Reagents

-

Analyte: Prenol (≥98% purity)

-

Internal Standard: this compound (≥98% purity, isotopic enrichment ≥98%)[7]

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Water (LC-MS grade)

-

Biological Matrix: Human plasma or serum (procured from a reputable source, stored at -80°C)

-

Chemicals: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade)

-

Equipment:

-

Analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Experimental Protocols

Part 1: Preparation of Stock and Working Solutions

The accuracy of the entire assay is contingent upon the precise preparation of stock and working solutions. Methanol is recommended as the solvent due to the good solubility of prenol and its compatibility with reversed-phase chromatography.

1.1. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

- Accurately weigh approximately 1 mg of this compound and record the exact weight.

- Transfer the weighed this compound to a 1 mL volumetric flask.

- Add a small volume of methanol to dissolve the solid.

- Once fully dissolved, bring the volume up to the 1 mL mark with methanol.

- Cap the flask and vortex thoroughly to ensure homogeneity.

- Store the stock solution at -20°C in an amber vial to protect from light. Under these conditions, the solution is expected to be stable for several months.[6][8]

1.2. Prenol Analyte Stock Solution (1 mg/mL):

- Follow the same procedure as in step 1.1 using Prenol.

1.3. Intermediate and Working Solutions:

- Prepare a series of intermediate and working solutions by serial dilution of the stock solutions with methanol. These will be used to create the calibration curve and quality control (QC) samples.

- The concentration of the IS working solution for spiking should be chosen such that the final concentration in the sample is in the mid-range of the calibration curve.[8]

Table 1: Example Dilution Scheme for Stock and Working Solutions

| Solution ID | Starting Solution | Dilution Factor | Final Concentration | Purpose |

| IS Stock | Neat this compound | - | 1 mg/mL | Internal Standard Stock |

| Analyte Stock | Neat Prenol | - | 1 mg/mL | Analyte Stock |

| IS Working | IS Stock | 1:100 | 10 µg/mL | For spiking samples |

| Calibrant 8 | Analyte Stock | 1:100 | 10 µg/mL | Highest calibrant |

| Calibrant 7-1 | Previous Calibrant | Serial Dilution | Varies | Calibration curve points |

| QC High | Analyte Stock | Varies | Varies | High QC |

| QC Mid | Analyte Stock | Varies | Varies | Medium QC |

| QC Low | Analyte Stock | Varies | Varies | Low QC |